(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane

Chiral resolution Diastereomer identity Asymmetric synthesis

Researchers requiring enantiomerically pure oxolane scaffolds for drug discovery often face stereochemical mismatch risks. This (2R,4R)-configured bromomethyl-oxolane eliminates that uncertainty: - Defined (2R,4R) stereochemistry ensures correct spatial presentation for chiral biological targets (cf. B1-receptor antagonist patent US20120208823). - Reactive bromomethyl handle enables SN2 diversification while preserving both stereocenters. - Computed XLogP3 3.7 and TPSA 9.2 Ų position it within CNS drug-like space. Sourced from multiple independent suppliers at ≥95% purity, ensuring robust supply chain for methodology development and lead optimization.

Molecular Formula C12H12BrF3O
Molecular Weight 309.12 g/mol
Cat. No. B15258609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane
Molecular FormulaC12H12BrF3O
Molecular Weight309.12 g/mol
Structural Identifiers
SMILESC1C(COC1CBr)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H12BrF3O/c13-6-11-5-9(7-17-11)8-1-3-10(4-2-8)12(14,15)16/h1-4,9,11H,5-7H2/t9-,11+/m0/s1
InChIKeyZJBXBTCZRFNBFS-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-Bromomethyl-Trifluoromethylphenyl Oxolane – Procurement Guide


(2R,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane (CAS 2059911-43-0, molecular formula C₁₂H₁₂BrF₃O, MW 309.12 g/mol) is a chiral, non-racemic oxolane (tetrahydrofuran) derivative featuring a reactive bromomethyl handle at the 2-position and a 4-(trifluoromethyl)phenyl substituent at the 4-position, both in the (2R,4R) absolute configuration [1]. Its computed XLogP3 is 3.7 and topological polar surface area (TPSA) is 9.2 Ų, reflecting high lipophilicity and low hydrogen-bonding capacity characteristic of fluorinated heterocyclic building blocks [1]. The compound serves as a versatile chiral intermediate in medicinal chemistry and asymmetric synthesis, where defined stereochemistry, electrophilic reactivity of the bromomethyl group, and the pharmacokinetic-enhancing properties of the trifluoromethylphenyl motif are simultaneously required .

Generic Substitution Risks for (2R,4R)-Oxolane Building Block


Substituting this compound with structurally similar oxolane derivatives introduces three interdependent risks: (1) stereochemical mismatch – the (2R,4R) configuration is diastereomeric to (2S,4R) variants, which can invert or abolish enantioselective recognition at chiral biological targets [1]; (2) regioisomeric shift – moving the CF₃ substituent from the 4-position to the 3-position of the phenyl ring alters computed lipophilicity (XLogP3 3.7 vs. ~3.9 for the 3-CF₃ regioisomer), modulating membrane permeability and off-target binding [1][2]; and (3) halogen-dependent reactivity – replacing bromine with chlorine reduces electrophilicity (slower SN2 kinetics), while iodine increases steric bulk and light sensitivity, each altering downstream coupling efficiency in ways that necessitate independent synthetic re-optimization . These orthogonal variables cannot be simultaneously matched by any single in-class analog.

Quantitative Differentiation Evidence


Diastereomer Differentiation: (2R,4R) vs. (2S,4R)

The target compound bears the (2R,4R) absolute configuration, as confirmed by its InChIKey ZJBXBTCZRFNBFS-GXSJLCMTSA-N, which encodes both stereocenters with defined chirality [1]. Its diastereomer, (2S,4R)-2-(Bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane, possesses inverted configuration at C-2, generating a distinct spatial orientation of the bromomethyl electrophile relative to the 4-aryl substituent. In chiral environments—such as enzyme active sites or asymmetric catalytic cycles—this stereochemical divergence can produce entirely different binding modes or reaction diastereoselectivities [1]. The commercially specified (2R,4R) configuration is non-interchangeable with any other diastereomer for enantiospecific applications.

Chiral resolution Diastereomer identity Asymmetric synthesis

Regioisomer Lipophilicity Comparison: 4-CF₃ vs. 3-CF₃

The computed XLogP3 of the target compound is 3.7, reflecting the contribution of the para-substituted 4-(trifluoromethyl)phenyl group [1]. The corresponding 3-CF₃ regioisomer, (2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane (CAS 2059910-03-9), has a reported computed logP of approximately 3.9 based on structural prediction (Kuujia listing) [2]. This ΔlogP of ~0.2 units, while modest, occurs within the critical logP 3–4 range where small differences can disproportionately affect membrane permeability, plasma protein binding, and CYP450 engagement [3]. Importantly, the 4-CF₃ substitution places the electron-withdrawing group in a para orientation relative to the oxolane attachment point, yielding a linear molecular shape; the 3-CF₃ (meta) regioisomer introduces a kinked geometry that may differentially occupy hydrophobic binding pockets.

Lipophilicity Regioisomer Drug design

Leaving-Group Reactivity: Bromo vs. Chloro vs. Iodo Analogs

The bromomethyl group at C-2 provides a balanced leaving-group profile for nucleophilic displacement reactions. Bromine offers superior leaving-group ability compared to chlorine (pKa of conjugate acid HBr ≈ −9 vs. HCl ≈ −7), enabling faster SN2 kinetics under milder conditions, while avoiding the excessive reactivity and photolytic instability of the iodomethyl analog . Vendor comparison data explicitly list (2R,4R)-2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane and (2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane as alternative halogen-substituted analogs . The iodomethyl variant (MW 356.12 g/mol) is significantly heavier, which may complicate purification and handling, while the chloromethyl variant typically requires elevated temperatures or stronger nucleophiles for comparable conversion, increasing the risk of racemization at C-4.

Nucleophilic substitution Leaving group SN2 reactivity

Commercial Purity & Supply: Stereodefined vs. Racemic

The stereodefined (2R,4R) compound (CAS 2059911-43-0) is commercially offered at 95% purity by Leyan (product 2022724) , with additional suppliers including Smolecule (catalog S15869211, in stock) and Parchem . By contrast, the stereochemically undefined racemic variant, 2-(bromomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane (CAS 2137603-04-2), is listed in chemical databases but lacks the chiral purity specification necessary for asymmetric applications . The (2R,4R) compound is assigned the distinct CAS number 2059911-43-0, while the racemic mixture carries CAS 2137603-04-2, enabling unambiguous procurement tracking. The availability of the (2R,4R) compound from multiple independent suppliers with documented purity ≥95% reduces single-source risk compared to more specialized diastereomers.

Chiral purity Procurement specification Supply reliability

Application Scenarios for (2R,4R)-Oxolane Building Block


Chiral Scaffold Elaboration

In drug discovery programs requiring enantiomerically pure tetrahydrofuran-based scaffolds, this compound serves as a late-stage diversification intermediate. The bromomethyl group undergoes SN2 displacement with amine, thiol, or alkoxide nucleophiles to install pharmacophoric groups while preserving the (2R,4R) configuration at both stereocenters. The 4-(4-trifluoromethyl)phenyl moiety provides a rigid, lipophilic aryl group (XLogP3 3.7) that enhances target binding and metabolic stability [1]. The diastereomeric purity is critical: procurement of the (2S,4R) variant instead would invert the spatial presentation of the elaborated pharmacophore, potentially abolishing target engagement as demonstrated in chiral SAR studies of related tetrahydrofuran-based B1-receptor antagonists [2].

Patent-Driven Intermediate Procurement

Disubstituted tetrahydrofuranyl compounds, including those with 4-trifluoromethylphenyl substitution, are claimed as B1-receptor antagonists for pain indications in patent US20120208823 (Boehringer Ingelheim) [2]. The (2R,4R) configuration is explicitly relevant to the stereochemical embodiments claimed. Procuring the correctly specified stereoisomer (CAS 2059911-43-0, ≥95% purity) is essential for freedom-to-operate analysis, patent exemplification, and regulatory CMC (Chemistry, Manufacturing, and Controls) documentation. The racemic or incorrect diastereomer cannot serve as an equivalent reference standard in this patent context .

Physicochemical Lead Optimization

The computed XLogP3 of 3.7 and TPSA of 9.2 Ų position this compound within the favorable lipophilicity range for CNS drug candidates [1]. The para-CF₃ substitution topology yields a linear molecular shape distinct from the meta-CF₃ regioisomer, which may differentially affect blood-brain barrier penetration and CYP450 isoform selectivity [1][3]. In lead optimization campaigns, substituting this compound with the 3-CF₃ regioisomer introduces uncontrolled changes in both lipophilicity (ΔlogP ~0.2) and molecular geometry, confounding multiparameter optimization efforts.

Asymmetric Methodology & Chiral Supply

The compound is commercially available from multiple independent suppliers (Leyan, Smolecule, Parchem) at ≥95% purity, reducing single-source supply risk for methodology development laboratories [1]. Its defined (2R,4R) stereochemistry and reactive bromomethyl handle make it suitable as a standardized chiral substrate for benchmarking new enantioselective transformations, cross-coupling methodologies, or nucleophilic substitution protocols. The availability of both the target compound and its chloro- and iodo-analogs from the same supplier ecosystem allows systematic reactivity comparisons without changing procurement workflows .

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